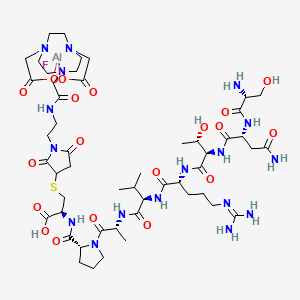

AlF-NOTA-c-d-VAP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H83AlFN17O19S |

|---|---|

Molecular Weight |

1316.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-[1-[2-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C51H85N17O19S.Al.FH/c1-26(2)40(62-43(79)30(7-5-9-57-51(54)55)59-47(83)41(28(4)70)63-44(80)31(19-35(53)71)60-42(78)29(52)24-69)46(82)58-27(3)48(84)67-11-6-8-33(67)45(81)61-32(50(86)87)25-88-34-20-37(73)68(49(34)85)12-10-56-36(72)21-64-13-15-65(22-38(74)75)17-18-66(16-14-64)23-39(76)77;;/h26-34,40-41,69-70H,5-25,52H2,1-4H3,(H2,53,71)(H,56,72)(H,58,82)(H,59,83)(H,60,78)(H,61,81)(H,62,79)(H,63,80)(H,74,75)(H,76,77)(H,86,87)(H4,54,55,57);;1H/q;+3;/p-3/t27-,28+,29-,30-,31-,32-,33-,34?,40-,41-;;/m1../s1 |

InChI Key |

MQYOQCHBBIWPRV-CMVRQSEYSA-K |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to AlF-NOTA-c(d-VAP): A Novel PET Probe for GRP78 Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-regulated protein 78 (GRP78), a key chaperone protein of the endoplasmic reticulum, is increasingly recognized as a compelling target in oncology. Its expression is significantly upregulated in a variety of cancers, where it plays a crucial role in tumor proliferation, metastasis, and resistance to therapy.[1][2] Notably, GRP78 is also present on the surface of cancer cells, making it an accessible biomarker for targeted imaging and therapeutic strategies.[1] Positron Emission Tomography (PET) offers a non-invasive and quantitative method to visualize and assess the expression of such biomarkers in vivo. This technical guide provides an in-depth overview of a novel peptide-based PET probe, [18F]AlF-NOTA-c(d-VAP), for the imaging of GRP78-expressing tumors.

Core Probe Characteristics and Performance

[18F]AlF-NOTA-c(d-VAP) is a promising PET tracer that demonstrates high stability, specific tumor targeting, and favorable pharmacokinetic properties.[3][4] The probe is synthesized via a straightforward one-step radiolabeling method, yielding a high radiochemical purity suitable for in vivo applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the [18F]AlF-NOTA-c(d-VAP) probe based on preclinical evaluations.

Table 1: Radiosynthesis and Physicochemical Properties

| Parameter | Value |

| Radiolabeling Method | Aluminum-[18F]fluoride ([18F]AlF) chelation |

| Precursor | NOTA-c(d-VAP) |

| Radiochemical Yield (non-decay corrected) | 51 ± 16% |

| Radiochemical Purity | > 99% |

| Molar Activity | 20–50 GBq/μmol |

| Synthesis Time | ~25 minutes |

| Partition Coefficient (LogD) | -3.41 ± 0.03 |

Table 2: In Vitro and In Vivo Stability

| Condition | Stability |

| In Vitro (PBS) | Stable |

| In Vitro (Fetal Bovine Serum) | Stable |

| In Vivo | Stable with rapid blood clearance |

Table 3: In Vivo Tumor Uptake and Tumor-to-Muscle (T/M) Ratios at 60 minutes post-injection

| Tumor Model (GRP78 Expression) | Tumor Uptake (%ID/g) | T/M Ratio |

| A549 (High) | 10.48 ± 1.39 | 5.69 ± 0.32 |

| MDA-MB-231 (Medium) | 6.25 ± 0.47 | Not Reported |

| HepG2 (Low) | 3.15 ± 1.15 | Not Reported |

Experimental Protocols

This section details the methodologies for the synthesis, radiolabeling, and evaluation of the [18F]AlF-NOTA-c(d-VAP) probe.

Synthesis of NOTA-c(d-VAP) Precursor

The synthesis of the NOTA-c(d-VAP) precursor is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by conjugation with the NOTA chelator.

Workflow for NOTA-c(d-VAP) Synthesis

References

- 1. Biological evaluation of a novel stable peptide PET molecular probe [18F]AlF-NOTA-DVAP targeting to tumor cell surface GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the Glucose Regulated Protein-78 (GRP78) abrogates Pten-null driven AKT-activation and endometrioid tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: Structure and Chemical Properties of AlF-NOTA-Peptide Conjugates

An in-depth search has revealed that the specific compound "AlF-NOTA-c-d-VAP" is not described in the currently available scientific literature. It is possible that this is a novel, unpublished compound or a typographical error. However, the query points to a well-established class of radiopharmaceuticals based on the AlF-NOTA core conjugated to a cyclic peptide. The most extensively studied and representative example of this class is AlF-NOTA-c(RGDyK), which targets integrin αvβ3 for PET imaging of angiogenesis.

This technical guide will, therefore, focus on the AlF-NOTA-c(RGDyK) compound as a proxy to provide the requested in-depth information on structure, chemical properties, and experimental methodologies. The principles and data presented here are expected to be highly analogous to the hypothetical "this compound," assuming "c-d-VAP" is a similar cyclic peptide designed for a biological target.

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging has been significantly advanced by the "Aluminum-Fluoride" (Al¹⁸F) method. This strategy combines the favorable decay properties and accessibility of Fluorine-18 (¹⁸F) with the convenient aqueous labeling chemistry of metallic radionuclides. At the core of this technology is a chelator, typically a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), which can be conjugated to a targeting vector, such as a peptide or antibody.

This guide details the structure, chemical properties, and experimental protocols for AlF-NOTA-conjugated peptides, using the well-characterized AlF-NOTA-c(RGDyK) as a primary example. This compound is a PET radiotracer designed to target the αvβ3 integrin, a protein highly expressed on activated endothelial cells during angiogenesis and on various tumor cells.

Core Structure and Chemical Properties

The molecule AlF-NOTA-c(RGDyK) consists of three key components:

-

The Targeting Peptide: A cyclic pentapeptide, c(RGDyK) (cyclo(Arg-Gly-Asp-D-Tyr-Lys)), is responsible for binding to the biological target, the αvβ3 integrin. The cyclic structure provides conformational rigidity, enhancing binding affinity and in vivo stability.

-

The Chelator: The NOTA chelator is covalently linked to the peptide, often via the lysine side chain. NOTA forms a highly stable, hexadentate complex with metallic ions.

-

The Radiometal Complex: The [Al¹⁸F]²⁺ complex is captured by the NOTA chelator. The aluminum atom is coordinated by the three nitrogen atoms and three carboxylate oxygen atoms of the NOTA cage, while the fluoride ion is bound to the aluminum. This results in a stable, seven-coordinate [Al¹⁸F(NOTA)] complex.

The radiolabeling reaction is typically performed in a straightforward, one-step aqueous solution. The precursor, NOTA-c(RGDyK), is mixed with an aqueous solution containing [¹⁸F]Fluoride and AlCl₃. The reaction proceeds rapidly at elevated temperatures (typically 80-100°C) and is often complete within 15-20 minutes.

Diagram: Chemical Structure

Caption: Conceptual structure of AlF-NOTA-c(RGDyK).

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]AlF-NOTA-c(RGDyK) from preclinical studies.

Table 1: Radiosynthesis and Quality Control

| Parameter | Reported Value |

| Radiochemical Yield (non-decay corrected) | 40-65% |

| Radiochemical Purity | >98% |

| Molar Activity (Am) | 40-100 GBq/µmol |

| Synthesis Time | 25-35 min |

Table 2: In Vitro Properties

| Parameter | Cell Line | Reported Value |

| Binding Affinity (IC₅₀) | U-87 MG (human glioblastoma) | 15-30 nM |

| Lipophilicity (LogD₇.₄) | N/A | -3.5 to -4.0 |

Table 3: In Vivo Biodistribution (Tumor Uptake)

| Time Point | Organ/Tissue | Uptake (%ID/g) |

| 60 min p.i. | U-87 MG Tumor | 3.5 - 5.0 |

| 60 min p.i. | Blood | ~0.5 |

| 60 min p.i. | Muscle | ~0.3 |

| 60 min p.i. | Kidney | ~2.0 |

| 60 min p.i. | Liver | ~1.0 |

| p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue. |

Experimental Protocols

Radiosynthesis of [¹⁸F]AlF-NOTA-c(RGDyK)

This protocol describes a typical manual synthesis. Automated synthesis modules are commonly used for clinical production.

Materials:

-

NOTA-c(RGDyK) precursor solution (1-2 mg/mL in water or buffer).

-

Aqueous [¹⁸F]Fluoride (from cyclotron, pre-conditioned).

-

AlCl₃ solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0).

-

Reaction vessel (e.g., V-vial).

-

Heating block or water bath.

-

Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification.

-

Ethanol and saline for elution and formulation.

-

Radio-TLC or radio-HPLC for quality control.

Procedure:

-

To a reaction vial, add 20-40 µL of the NOTA-c(RGDyK) precursor solution.

-

Add 100-500 µL of the AlCl₃ solution.

-

Add the desired amount of [¹⁸F]Fluoride activity (e.g., 100-500 MBq).

-

Vortex the mixture gently.

-

Heat the vial at 100°C for 15 minutes.

-

After cooling to room temperature, the crude reaction mixture is loaded onto a pre-conditioned C18 SPE cartridge.

-

The cartridge is washed with water (5-10 mL) to remove unreacted [¹⁸F]Fluoride and other hydrophilic impurities.

-

The final product, [¹⁸F]AlF-NOTA-c(RGDyK), is eluted from the cartridge with a small volume (0.5-1.0 mL) of ethanol or an ethanol/saline mixture.

-

The eluate is typically diluted with saline for injection to reduce the ethanol concentration.

-

Quality control is performed to determine radiochemical purity, molar activity, and sterility.

Diagram: Radiosynthesis Workflow

Caption: General workflow for AlF-NOTA-peptide radiosynthesis.

In Vitro Cell Binding Assay

This protocol determines the binding affinity (IC₅₀) of the non-radioactive ("cold") AlF-NOTA-c(RGDyK) compound.

Materials:

-

Integrin αvβ3-positive cells (e.g., U-87 MG).

-

Cell culture medium and supplies.

-

Binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and BSA).

-

Radioligand (e.g., [¹²⁵I]echistatin or another suitable αvβ3-targeting radiotracer).

-

A series of dilutions of the "cold" AlF-NOTA-c(RGDyK) compound.

-

Multi-well plates (e.g., 96-well).

-

Gamma counter.

Procedure:

-

Plate a known number of cells (e.g., 20,000 cells/well) and allow them to adhere overnight.

-

Wash the cells with binding buffer.

-

Add a constant, low concentration of the radioligand to each well.

-

Add increasing concentrations of the "cold" AlF-NOTA-c(RGDyK) compound to the wells (in triplicate). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a large excess of a known binder, like unlabeled c(RGDyK)).

-

Incubate the plate (e.g., 1-4 hours at 4°C or room temperature).

-

Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.

-

Lyse the cells (e.g., with NaOH) and transfer the lysate to tubes for counting in a gamma counter.

-

Calculate the percentage of specific binding at each concentration of the competitor compound.

-

Plot the percentage of specific binding against the log concentration of the competitor and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Signaling and Uptake Pathway

The uptake of AlF-NOTA-c(RGDyK) into target cells is primarily mediated by integrin αvβ3.

-

Binding: The RGD motif of the peptide binds to the extracellular domain of the αvβ3 integrin.

-

Internalization: Upon binding, the integrin-ligand complex is internalized into the cell via endocytosis.

-

Trapping: The radiolabeled compound becomes trapped within the cell, leading to an accumulation of the radioactive signal that can be detected by PET imaging.

This process allows for the visualization of regions with high αvβ3 expression, which is often correlated with angiogenesis and tumor growth.

Diagram: Cellular Uptake Pathway

Caption: Receptor-mediated endocytosis of AlF-NOTA-RGD.

Disclaimer: This document is based on published data for AlF-NOTA-c(RGDyK) and serves as a representative guide. The specific properties and protocols for the user-requested "this compound" may differ and would require experimental determination.

Preclinical Evaluation of AlF-NOTA-c(d-VAP) in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of AlF-NOTA-c(d-VAP), a novel peptide-based positron emission tomography (PET) probe designed for targeted imaging of Glucose-Regulated Protein 78 (GRP78) in cancer models. This document details the radiochemical characteristics, in vivo performance, and the experimental methodologies underpinning its evaluation.

Core Data Presentation

The following tables summarize the key quantitative data obtained during the preclinical evaluation of [¹⁸F]AlF-NOTA-c(d-VAP).

Table 1: Radiochemical and Physicochemical Properties

| Parameter | Value | Reference |

| Radiochemical Yield | 51 ± 16% | [1] |

| Radiochemical Purity | >99% | [1] |

| Molar Activity | 20-50 GBq/μmol | [1] |

| logD | -3.41 ± 0.03 | [1] |

| In Vitro Stability | High | [1] |

| In Vivo Stability | High | |

| Radiolabeling Time | 25 minutes |

Table 2: In Vivo Tumor Uptake via PET Imaging (60 min post-injection)

| Tumor Model (Cell Line) | GRP78 Expression | Tumor-to-Muscle (T/M) Ratio (%ID/g) | Reference |

| A549 | High | 10.48 ± 1.39 | |

| MDA-MB-231 | Medium | 6.25 ± 0.47 | |

| HepG2 | Low | 3.15 ± 1.15 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the preclinical evaluation of AlF-NOTA-c(d-VAP).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures in the field.

[¹⁸F]AlF Radiolabeling of NOTA-c(d-VAP)

This protocol describes the one-step radiolabeling of the NOTA-conjugated peptide with Aluminum-[¹⁸F]Fluoride.

Materials:

-

NOTA-c(d-VAP) peptide

-

[¹⁸F]Fluoride in saline

-

Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)

-

Sodium acetate buffer (0.5 M, pH 4.1)

-

Ethanol

-

Sterile reaction vial

-

Heating block

-

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

Procedure:

-

To a sterile reaction vial, add the NOTA-c(d-VAP) peptide, ethanol, AlCl₃ solution, and sodium acetate buffer.

-

Add the [¹⁸F]Fluoride solution to the reaction mixture.

-

Seal the vial and heat at approximately 100-105°C for 15 minutes in a heating block.

-

After cooling, purify the resulting [¹⁸F]AlF-NOTA-c(d-VAP) using an SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities.

-

Elute the final product from the cartridge with ethanol and formulate in sterile saline for injection.

-

Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

Establishment of Tumor Xenograft Models

This protocol outlines the procedure for creating tumor-bearing mice for in vivo studies.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Syringes and needles

Procedure:

-

Culture the selected cancer cell lines under standard conditions until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to the desired density (e.g., 5 x 10⁶ cells in 100-200 µL). The cell suspension can be mixed with Matrigel to promote tumor growth.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice regularly for tumor growth. Tumors are typically allowed to reach a volume of 50-100 mm³ before imaging or biodistribution studies commence.

Micro-PET/CT Imaging

This protocol details the procedure for acquiring PET/CT images in tumor-bearing mice.

Materials:

-

Micro-PET/CT scanner

-

Anesthesia system (e.g., isoflurane)

-

Heating pad or lamp to maintain body temperature

-

[¹⁸F]AlF-NOTA-c(d-VAP) solution

-

Catheter for intravenous injection

Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

-

Place the mouse on the scanner bed, ensuring it is positioned within the field of view. Maintain body temperature throughout the scan.

-

Administer a known quantity of [¹⁸F]AlF-NOTA-c(d-VAP) (typically 3.7-7.4 MBq) intravenously via the tail vein.

-

Acquire a dynamic PET scan for 60 minutes immediately following injection.

-

Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

-

Reconstruct the PET and CT images using appropriate algorithms (e.g., OSEM3D/MAP).

-

Analyze the fused PET/CT images by drawing regions of interest (ROIs) over the tumor, muscle, and other organs to calculate the percentage of injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Study

This protocol describes the quantitative analysis of radiotracer distribution in various tissues after the final imaging time point.

Materials:

-

Gamma counter

-

Precision balance

-

Dissection tools

-

Vials for tissue collection

Procedure:

-

Following the final imaging scan (or at predetermined time points in separate cohorts), euthanize the mice.

-

Immediately collect blood via cardiac puncture.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each tissue sample and place it in a pre-tared counting tube.

-

Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

-

Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Analysis

This protocol outlines the analysis of dynamic PET data to determine the pharmacokinetic properties of the tracer.

Procedure:

-

From the dynamic PET images, generate time-activity curves (TACs) for various regions of interest, including the tumor and blood pool (e.g., from the heart or a major vessel).

-

The blood TAC can be used as an input function for kinetic modeling.

-

Apply a suitable pharmacokinetic model (e.g., a single-compartment reversible metabolic model) to the tissue TACs.

-

Fit the model to the data to estimate kinetic parameters such as uptake and clearance rates.

-

Analyze the blood clearance profile to determine the biological half-life of the radiotracer. Biodistribution studies indicate rapid blood clearance and renal excretion for AlF-NOTA-c(d-VAP).

References

A Technical Guide to the Discovery and Synthesis of AlF-NOTA-c-d-VAP Peptide for GRP78 Imaging

This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of the novel peptide-based positron emission tomography (PET) probe, [¹⁸F]AlF-NOTA-c-d-VAP. This agent is designed for the targeted imaging of Glucose-Regulated Protein 78 (GRP78), a key biomarker overexpressed in a variety of cancers. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Introduction: Targeting GRP78 with a Novel PET Probe

Glucose-Regulated Protein 78 (GRP78), a member of the HSP70 superfamily, is an endoplasmic reticulum chaperone protein that is significantly overexpressed in numerous cancerous tissues, making it a compelling target for diagnostic imaging and therapeutic interventions.[1] Positron Emission Tomography (PET) offers a non-invasive and real-time method for tumor imaging. While several PET probes targeting GRP78 have been developed, they often face challenges such as low tumor uptake and high background signals in non-target organs.[1]

The novel peptide probe, [¹⁸F]this compound, was developed to address these limitations. It utilizes the aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) radiolabeling method, a simple and efficient one-step aqueous approach that combines the favorable decay characteristics of fluorine-18 with the convenience of metal-based radiochemistry.[2][3] This technique involves the chelation of the [¹⁸F]AlF²⁺ complex by a 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator conjugated to a targeting peptide.[2] In this case, the targeting moiety is a cyclic peptide, c-d-VAP.

Synthesis and Radiolabeling Workflow

The synthesis of [¹⁸F]this compound involves a multi-step process, beginning with the solid-phase synthesis of the c-d-VAP peptide, followed by conjugation with the NOTA chelator, and finally, radiolabeling with [¹⁸F]AlF.

Experimental Protocols

Solid-Phase Peptide Synthesis of c(RGDfK) (A Representative Protocol)

While the specific synthesis of c-d-VAP is detailed in the primary literature, a general protocol for a similar cyclic peptide, c(RGDfK), is provided here as a representative example of solid-phase peptide synthesis (SPPS). This process is typically carried out using an automated peptide synthesizer.

-

Resin Preparation: 2-chlorotrityl chloride resin is swollen in dichloromethane (DCM).

-

First Amino Acid Attachment: The first Fmoc-protected amino acid (e.g., Fmoc-Asp(OAll)-OH) is attached to the resin in the presence of N,N-diisopropylethylamine (DIPEA) in DCM.

-

Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent such as HATU.

-

Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in dimethylformamide (DMF).

-

Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Cyclization: The linear peptide is cyclized in solution.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of NOTA to the Peptide

The purified cyclic peptide is conjugated to a NOTA derivative, such as p-SCN-Bz-NOTA, via a reaction with a primary amine on the peptide (e.g., the lysine side chain).

-

The cyclic peptide is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

p-SCN-Bz-NOTA is added to the peptide solution.

-

The reaction mixture is stirred at room temperature for a specified time.

-

The NOTA-conjugated peptide is purified by RP-HPLC.

Radiolabeling with [¹⁸F]AlF

The [¹⁸F]AlF radiolabeling is performed in a one-pot reaction.

-

A solution of aluminum trichloride (AlCl₃) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.1) is prepared.

-

[¹⁸F]fluoride is added to the AlCl₃ solution to form the [¹⁸F]AlF²⁺ complex.

-

The NOTA-conjugated peptide is added to the [¹⁸F]AlF solution.

-

The reaction mixture is heated at a specific temperature (e.g., 100°C) for a designated time (e.g., 15 minutes).

-

The radiolabeled peptide is purified using solid-phase extraction or RP-HPLC.

References

- 1. Synthesis and Evaluation of [18F]AlF-NOTA-c-DVAP: A Novel PET Probe for Imaging GRP78 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? [mdpi.com]

In Vitro and In Vivo Stability of AlF-NOTA-c(RGDfK): A Technical Guide

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of the radiolabeled peptide AlF-NOTA-c(RGDfK), a promising tracer for positron emission tomography (PET) imaging of αvβ3 integrin expression. This document is intended for researchers, scientists, and drug development professionals working in the fields of radiopharmacy, molecular imaging, and oncology.

The cyclic peptide c(RGDfK) is a potent and selective inhibitor of αvβ3 integrin, which is overexpressed in various cancer cells and tumor microvasculature[1][2][3]. The conjugation of c(RGDfK) with the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) allows for stable radiolabeling with Aluminum Fluoride (Al¹⁸F). The resulting radiotracer, ¹⁸F-AlF-NOTA-c(RGDfK), demonstrates favorable characteristics for tumor imaging.

Data on In Vitro and In Vivo Stability

The stability of a radiopharmaceutical is a critical factor for its successful clinical translation, ensuring that the tracer remains intact in biological systems to reach its target. The AlF-NOTA complex is known to form stable chelates[4].

In Vitro Stability

The in vitro stability of AlF-NOTA-labeled peptides is typically assessed by incubating the radiotracer in various solutions, such as phosphate-buffered saline (PBS) and serum, at physiological temperature. The radiochemical purity is monitored over time using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

| Compound | Condition | Time Points | Radiochemical Purity (%) | Reference |

| ¹⁸F-AlF-NOTA-RGD₂ | Mouse Serum at 37°C | 0.5 h, 1 h, 2 h | Consistently high (exact % not specified) | [5] |

| ¹⁸F-AlF-NOTA-ADH-1 | PBS at 37°C | 8 h | ~95.5 | |

| ¹⁸F-AlF-NOTA-ADH-1 | Calf Serum at 37°C | 8 h | ~95.0 | |

| ¹⁸F-AlF-NOTA-NOC | Serum | 3 h | 98.4 | |

| Al[¹⁸F]NOTA-PEG₂₈-A20FMDV2 | PBS and Serum | 2 h | Stable (exact % not specified) |

Note: Data for the specific monomer AlF-NOTA-c(RGDfK) is limited in the provided search results, so data for the dimer (RGD₂) and other AlF-NOTA-peptides are included as representative examples.

In Vivo Stability

In vivo stability is often indirectly assessed through biodistribution studies. High uptake in bone tissue would suggest defluorination of the tracer. Studies on AlF-NOTA-RGD₂ have shown low bone uptake, indicating good in vivo stability.

| Compound | Animal Model | Time Point | Bone Uptake (%ID/g) | Significance | Reference |

| ¹⁸F-AlF-NOTA-RGD₂ | U87MG tumor-bearing nude mice | 2 h p.i. | 0.53 ± 0.14 | Low uptake suggests high in vivo stability |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are generalized protocols based on common practices for AlF-NOTA-labeled peptides.

In Vitro Stability Assay

Objective: To determine the stability of the radiolabeled peptide in serum and PBS.

Materials:

-

¹⁸F-AlF-NOTA-c(RGDfK)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fresh mouse or human serum

-

Incubator or water bath at 37°C

-

Acetonitrile

-

Centrifuge

-

Radio-HPLC or Radio-TLC system

Procedure:

-

Aliquot approximately 3.7 MBq (100 µCi) of the purified ¹⁸F-AlF-NOTA-c(RGDfK) into separate vials containing 1 mL of PBS and 1 mL of serum.

-

Incubate the vials at 37°C.

-

At designated time points (e.g., 30 min, 1 h, 2 h, 4 h), take an aliquot from each vial.

-

For serum samples, precipitate the proteins by adding an equal volume of acetonitrile.

-

Centrifuge the serum samples (e.g., at 5000 rpm for 5 min) to pellet the precipitated proteins.

-

Analyze the supernatant (for serum samples) or the PBS sample by radio-HPLC or radio-TLC to determine the percentage of intact radiotracer.

In Vivo Stability Assessment (via Biodistribution)

Objective: To indirectly assess the in vivo stability by measuring the uptake of radioactivity in bone.

Materials:

-

¹⁸F-AlF-NOTA-c(RGDfK)

-

Tumor-bearing animal models (e.g., nude mice with U87MG xenografts)

-

Anesthesia

-

Gamma counter

Procedure:

-

Inject a known amount of ¹⁸F-AlF-NOTA-c(RGDfK) intravenously into the tail vein of the tumor-bearing mice.

-

At specific time points post-injection (p.i.) (e.g., 1 h, 2 h, 4 h), euthanize the mice.

-

Dissect major organs and tissues, including the femur or other bone tissue.

-

Weigh the collected tissues and measure the radioactivity using a gamma counter.

-

Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

-

Low uptake in the bone is indicative of minimal defluorination and high in vivo stability.

Visualizations

Experimental Workflow for In Vitro Stability

Caption: Workflow for the in vitro stability assessment of ¹⁸F-AlF-NOTA-c(RGDfK).

Experimental Workflow for In Vivo Stability

Caption: Workflow for the in vivo stability assessment via biodistribution studies.

Signaling Pathway of c(RGDfK)

The c(RGDfK) peptide targets the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. While not directly related to chemical stability, this pathway is the biological basis for the tracer's utility.

Caption: Simplified signaling pathway initiated by the binding of c(RGDfK) to αvβ3 integrin.

References

- 1. RGDfK-Peptide Modified Alginate Scaffold for Cell Transplantation and Cardiac Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d-nb.info [d-nb.info]

- 5. One-step radiosynthesis of 18F-AlF-NOTA-RGD2 for tumor angiogenesis PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

Biodistribution and pharmacokinetics of AlF-NOTA-c-d-VAP

An in-depth analysis of the biodistribution and pharmacokinetics of Aluminum Fluoride-18 labeled NOTA-conjugated c(RGDyK), a promising radiotracer for positron emission tomography (PET) imaging of αvβ3 integrin expression.

Introduction

The αvβ3 integrin is a key cell adhesion molecule involved in tumor angiogenesis, growth, and metastasis. Its overexpression in various cancer types makes it an attractive target for diagnostic imaging and targeted therapy. AlF-NOTA-c(RGDyK) is a radiolabeled peptide that specifically binds to αvβ3 integrin, allowing for non-invasive visualization and quantification of its expression using PET. This document provides a comprehensive overview of the biodistribution and pharmacokinetic profile of this tracer, based on preclinical studies.

Radiolabeling and Quality Control

The synthesis of [¹⁸F]AlF-NOTA-c(RGDyK) involves a one-step radiolabeling procedure.

Experimental Protocol: Radiolabeling of NOTA-c(RGDyK)

-

Preparation: A lyophilized kit containing NOTA-c(RGDyK) precursor, buffers, and a source of aluminum (e.g., AlCl₃) is utilized.

-

Fluoride-18 Activation: Aqueous [¹⁸F]fluoride is produced via a cyclotron and is added to the reaction mixture.

-

Complexation: The mixture is heated at 100°C for 15 minutes to facilitate the formation of the stable [¹⁸F]AlF complex with the NOTA chelator conjugated to the c(RGDyK) peptide.

-

Purification: The final product is purified using a C18 solid-phase extraction cartridge to remove unreacted [¹⁸F]fluoride and other impurities.

-

Quality Control: The radiochemical purity and identity of the final product are confirmed by radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC). The final product is dissolved in a physiologically compatible solution for injection.

Understanding the Binding Affinity of AlF-NOTA-c-d-VAP to GRP78: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the positron emission tomography (PET) probe, AlF-NOTA-c-d-VAP, to the 78-kilodalton glucose-regulated protein (GRP78). GRP78, a key chaperone protein in the endoplasmic reticulum, is frequently overexpressed on the surface of various cancer cells, making it a compelling target for diagnostic imaging and targeted therapies. The this compound probe has been developed for non-invasive imaging of GRP78 expression in tumors.

Core Concepts: The Probe and the Target

This compound is a peptide-based PET probe. Its design incorporates a cyclic peptide, c(d-VAP), which demonstrates specific binding to GRP78. This peptide is conjugated to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, which securely complexes with Aluminum Fluoride ([¹⁸F]AlF) for radiolabeling with the positron-emitting isotope Fluorine-18. This allows for in vivo visualization and quantification of GRP78-expressing tumors using PET imaging.

GRP78, also known as BiP, is a member of the heat shock protein 70 (HSP70) family. While typically localized within the endoplasmic reticulum, it can be translocated to the cell surface under stress conditions, a hallmark of many cancers. Cell surface GRP78 (csGRP78) acts as a receptor for various ligands and is involved in signaling pathways that promote cell proliferation and survival.

Quantitative Data Summary

While direct experimental binding affinity constants such as Kd for this compound to GRP78 are not extensively reported in the public domain, the binding specificity and efficacy have been evaluated through molecular docking simulations and in vivo imaging studies. The available quantitative data from preclinical studies are summarized below.

| Parameter | Value | Cell Line/Model | Significance |

| Radiochemical Yield | 51 ± 16% | N/A | High efficiency of incorporating the ¹⁸F isotope. |

| Radiochemical Purity | >99% | N/A | Ensures that the detected signal is from the specific probe. |

| Molar Activity | 20-50 GBq/μmol | N/A | High specific activity allows for sensitive detection with low mass injection. |

| logD (Octanol/Water Partition Coefficient) | -3.41 ± 0.03 | N/A | Indicates the hydrophilic nature of the probe, influencing its pharmacokinetic profile. |

| Tumor-to-Muscle Ratio (60 min p.i.) | 10.48 ± 1.39 | A549 (High GRP78) | Demonstrates high uptake in tumors with high GRP78 expression. |

| Tumor-to-Muscle Ratio (60 min p.i.) | 6.25 ± 0.47 | MDA-MB-231 (Medium GRP78) | Shows moderate uptake in tumors with medium GRP78 expression. |

| Tumor-to-Muscle Ratio (60 min p.i.) | 3.15 ± 1.15 | HepG2 (Low GRP78) | Indicates low uptake in tumors with low GRP78 expression, confirming target specificity. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Synthesis of NOTA-c(d-VAP)

The synthesis of the NOTA-conjugated peptide is a critical first step.

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence (Val-Ala-Pro) is synthesized on a solid support resin (e.g., Wang resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Cyclization: The peptide is cleaved from the resin and simultaneously cyclized in solution to form the cyclic c(d-VAP) peptide.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

NOTA Conjugation: The purified c(d-VAP) peptide is conjugated to a NOTA derivative, such as NOTA-maleimide, through a suitable linker to yield NOTA-c(d-VAP).

-

Final Purification: The final conjugate is purified by RP-HPLC and characterized by mass spectrometry.

[¹⁸F]AlF Radiolabeling of NOTA-c(d-VAP)

The radiolabeling process involves the chelation of the [¹⁸F]AlF complex by the NOTA moiety.

-

[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron.

-

Formation of [¹⁸F]AlF Complex: The aqueous [¹⁸F]fluoride is mixed with a solution of aluminum chloride (AlCl₃) in an acidic buffer (e.g., sodium acetate buffer, pH 4) and heated briefly.

-

Labeling Reaction: The NOTA-c(d-VAP) precursor is added to the [¹⁸F]AlF solution and the mixture is heated (e.g., at 100°C for 15 minutes).

-

Purification: The final radiolabeled product, [¹⁸F]AlF-NOTA-c(d-VAP), is purified from unreacted [¹⁸F]fluoride and other impurities using a solid-phase extraction cartridge (e.g., Sep-Pak C18).

-

Quality Control: The radiochemical purity and molar activity of the final product are determined by radio-HPLC and a dose calibrator, respectively.

In Vitro and In Vivo Stability Studies

The stability of the probe is assessed to ensure it remains intact under physiological conditions.

-

In Vitro Stability: The radiolabeled probe is incubated in phosphate-buffered saline (PBS) and human serum at 37°C for various time points. The integrity of the probe is analyzed by radio-HPLC.

-

In Vivo Stability: The probe is administered to healthy mice, and blood samples are collected at different time points. The plasma is analyzed by radio-HPLC to determine the extent of metabolism.

Cell Culture and Western Blotting for GRP78 Expression

Confirmation of GRP78 expression in cancer cell lines is essential for interpreting uptake studies.

-

Cell Culture: Human cancer cell lines with expected varying levels of GRP78 expression (e.g., A549, MDA-MB-231, HepG2) are cultured in appropriate media and conditions.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for GRP78, followed by a secondary antibody conjugated to a detection enzyme. The protein bands are visualized to confirm and semi-quantify GRP78 expression.

Micro-PET Imaging and Biodistribution Studies

These studies evaluate the in vivo performance of the PET probe.

-

Animal Model: Tumor xenografts are established in immunocompromised mice by subcutaneously injecting human cancer cells.

-

Probe Administration: Once tumors reach a suitable size, the mice are intravenously injected with a defined dose of [¹⁸F]AlF-NOTA-c(d-VAP).

-

Micro-PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection to visualize the probe's distribution.

-

Biodistribution Study: At the end of the imaging study, mice are euthanized, and major organs and tumors are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Signaling Pathways

The binding of ligands to cell surface GRP78 can trigger several downstream signaling pathways that are implicated in cancer progression. While the specific signaling cascade initiated by this compound has not been fully elucidated, it is hypothesized to involve pathways commonly associated with csGRP78 activation.

Binding of a ligand to csGRP78 can activate pro-survival pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are central to regulating cell growth, proliferation, and apoptosis. The ability of this compound to bind to csGRP78 underscores the potential for developing therapeutic agents based on the c-d-VAP peptide that could modulate these oncogenic signaling cascades.

Conclusion

This compound is a promising PET probe for the non-invasive imaging of GRP78-expressing tumors. Its high radiolabeling yield, purity, and specific uptake in GRP78-positive tumors in preclinical models highlight its potential for clinical translation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of radiopharmaceutical development and cancer imaging. Further investigation into the precise molecular interactions and downstream signaling events following the binding of this probe to GRP78 will be crucial for fully realizing the diagnostic and therapeutic potential of targeting this important cancer-related protein.

A Technical Guide to AlF-NOTA-c-d-VAP: A Novel Peptide-Based Probe for Non-Invasive Tumor Imaging

This technical guide provides an in-depth overview of AlF-NOTA-c-d-VAP, a novel peptide-based radiopharmaceutical for non-invasive tumor imaging using Positron Emission Tomography (PET). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.

Introduction

Non-invasive imaging techniques are crucial for the diagnosis, staging, and monitoring of cancer.[1][2][3] Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that utilizes radiolabeled probes to visualize and quantify biological processes at the molecular level.[1][4] Peptide-based radiopharmaceuticals have emerged as a promising class of imaging agents due to their high specificity, favorable pharmacokinetics, and the relative ease of their synthesis and modification.

This guide focuses on a novel peptide PET probe, [¹⁸F]this compound, designed for targeted imaging of Glucose-Regulated Protein 78 (GRP78). GRP78, a member of the HSP70 superfamily, is an endoplasmic reticulum chaperone protein that is overexpressed in a variety of cancers, making it an attractive target for cancer imaging and therapy. Existing PET probes targeting GRP78 have faced challenges such as low tumor uptake and high background signals. [¹⁸F]this compound has been developed to address these limitations.

Probe Design and Synthesis

The [¹⁸F]this compound probe consists of three key components: a targeting peptide (c-d-VAP), a chelator (NOTA), and a radionuclide ([¹⁸F]fluoride complexed with aluminum).

-

Targeting Moiety (c-d-VAP peptide): The cyclic peptide c-d-VAP is the component that specifically binds to the GRP78 receptor on the surface of tumor cells.

-

Chelator (NOTA): 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic chelator that firmly holds the Al¹⁸F complex, preventing the release of the radionuclide in vivo.

-

Radionuclide ([¹⁸F]AlF): The positron-emitting radionuclide Fluorine-18 is attached to the chelator via an aluminum fluoride complex. The Al¹⁸F labeling method offers a simple, one-step radiolabeling procedure with high efficiency.

The synthesis of [¹⁸F]this compound is a straightforward process that can be completed in approximately 25 minutes.

Quantitative Data Summary

The following tables summarize the key quantitative data for [¹⁸F]this compound, providing a clear comparison of its radiochemical properties and in vivo performance.

Table 1: Radiochemical Properties of [¹⁸F]this compound

| Parameter | Value |

| Radiochemical Yield | 51 ± 16% |

| Radiochemical Purity | > 99% |

| Molar Activity | 20-50 GBq/μmol |

| LogD Value | -3.41 ± 0.03 |

Table 2: In Vivo Tumor Uptake of [¹⁸F]this compound at 60 Minutes Post-Injection

| Tumor Model (Cell Line) | GRP78 Expression Level | Tumor-to-Muscle Ratio (%ID/g) |

| A549 | High | 10.48 ± 1.39 |

| MDA-MB-231 | Medium | 6.25 ± 0.47 |

| HepG2 | Low | 3.15 ± 1.15 |

Experimental Protocols

This section details the methodologies for the key experiments cited in the development and evaluation of [¹⁸F]this compound.

Radiosynthesis of [¹⁸F]this compound

The radiolabeling is performed using the aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) method.

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via a cyclotron.

-

Reaction Mixture Preparation: A mixture is prepared containing the NOTA-c-d-VAP precursor peptide, an aluminum chloride solution, and a suitable buffer (e.g., sodium acetate).

-

Radiolabeling Reaction: The aqueous [¹⁸F]fluoride solution is added to the reaction mixture.

-

Heating: The reaction vial is heated at an optimized temperature for a short duration.

-

Purification: The final product, [¹⁸F]this compound, is purified using solid-phase extraction cartridges to remove any unreacted [¹⁸F]fluoride and other impurities.

In Vitro and In Vivo Stability

The stability of the probe is assessed to ensure it remains intact under physiological conditions.

-

In Vitro Stability: [¹⁸F]this compound is incubated in phosphate-buffered saline (PBS) and mouse serum at 37°C for various time points. The radiochemical purity is analyzed at each time point using radio-HPLC.

-

In Vivo Stability: The probe is administered to healthy mice. Blood and urine samples are collected at different time points, and the metabolic profile is analyzed by radio-HPLC.

Animal Models and Tumor Xenografts

Animal studies are conducted to evaluate the in vivo performance of the probe.

-

Cell Culture: Human tumor cell lines with varying levels of GRP78 expression (e.g., A549 - high, MDA-MB-231 - medium, HepG2 - low) are cultured under standard conditions.

-

Tumor Implantation: Cultured tumor cells are subcutaneously injected into the flank of immunocompromised mice. Tumors are allowed to grow to a suitable size for imaging studies.

Micro-PET Imaging

Micro-PET imaging is performed to visualize the biodistribution and tumor-targeting efficacy of [¹⁸F]this compound.

-

Probe Administration: Tumor-bearing mice are intravenously injected with a dose of [¹⁸F]this compound.

-

Dynamic and Static Imaging: Dynamic PET scans are acquired immediately after injection to assess the initial uptake and clearance kinetics. Static PET/CT scans are performed at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to evaluate tumor accumulation and retention.

-

Image Analysis: Regions of interest (ROIs) are drawn on the images of tumors and major organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Biodistribution Studies

Ex vivo biodistribution studies provide a more precise quantification of probe accumulation in various tissues.

-

Probe Injection: A cohort of tumor-bearing mice is injected with [¹⁸F]this compound.

-

Tissue Harvesting: At predetermined time points, the mice are euthanized, and major organs and tumors are collected.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is calculated as %ID/g.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and the targeted biological pathway.

References

Methodological & Application

Application Notes and Protocols for AlF-NOTA-c(d-VAP) PET Imaging in Tumor-Bearing Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the novel peptide-based positron emission tomography (PET) probe, [¹⁸F]AlF-NOTA-c(d-VAP), for targeted imaging of Glucose-Regulated Protein 78 (GRP78) expression in tumor-bearing mice. GRP78, a key player in the unfolded protein response, is overexpressed on the surface of various cancer cells, making it a promising biomarker for tumor imaging and therapy. [¹⁸F]AlF-NOTA-c(d-VAP) has demonstrated high stability, specific tumor targeting, and favorable pharmacokinetic properties, offering a non-invasive method to assess GRP78 expression in preclinical cancer models.

I. Overview and Principle

The [¹⁸F]AlF-NOTA-c(d-VAP) probe is a peptide-based radiotracer designed to specifically bind to GRP78. The c(d-VAP) peptide moiety serves as the targeting vector for GRP78. This peptide is conjugated to the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which securely complexes with Aluminum Fluoride ([¹⁸F]AlF). The positron-emitting radionuclide, Fluorine-18 (¹⁸F), allows for in vivo imaging using PET, a highly sensitive and quantitative molecular imaging modality. Following intravenous administration, the probe accumulates in tissues with high GRP78 expression, primarily tumors, enabling their visualization and quantification.

II. GRP78 Signaling Pathway in Cancer

Under cellular stress conditions, such as those found in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR). GRP78 plays a central role in this process. In cancer cells, GRP78 is often overexpressed and can translocate to the cell surface, where it acts as a receptor and mediates various signaling pathways that promote tumor growth, proliferation, invasion, and resistance to therapy.

Application of AlF-NOTA-c(RGDyK) in Lung Cancer Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imaging of integrin αvβ3 expression in lung cancer provides valuable insights into tumor angiogenesis, proliferation, and metastatic potential. This document provides detailed application notes and protocols for the use of Aluminum Fluoride-18 labeled NOTA-conjugated cyclic RGD peptides, exemplified by AlF-NOTA-c(RGDyK), a PET radiotracer for non-invasive imaging of integrin αvβ3 in lung cancer. While the specific peptide "c-d-VAP" is not widely documented in the context of a NOTA-based radiotracer, the principles and protocols outlined here for the well-characterized c(RGDyK) peptide are broadly applicable to other peptide-based tracers targeting similar biological pathways. The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrin αvβ3, which is often overexpressed in various cancer types, including non-small cell lung cancer (NSCLC).

Principle and Mechanism of Action

AlF-NOTA-c(RGDyK) is a PET imaging agent that targets the integrin αvβ3. The cyclic peptide c(RGDyK) binds with high affinity to the extracellular domain of integrin αvβ3. This integrin is a key player in cell-cell and cell-extracellular matrix interactions, promoting tumor growth, angiogenesis, and metastasis. Upon binding, the radiotracer is internalized, leading to accumulation of the 18F radioisotope at the tumor site, which can be detected and quantified by PET imaging. The interaction of integrin αvβ3 with the extracellular matrix activates downstream signaling pathways, such as the FAK/AKT pathway, which promotes cancer cell survival and proliferation[1]. In some contexts, integrin αvβ3 upregulation in response to nutrient stress can promote metabolic plasticity in lung cancer cells through AMPK and PGC1α signaling[2][3].

Signaling Pathway

Caption: Integrin αvβ3 signaling pathway in lung cancer.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using radiolabeled RGD peptides for PET imaging in preclinical and clinical settings.

| Parameter | Tracer | Model | Value | Reference |

| Tumor Uptake | 68Ga-NOTA-RGD | Human colon cancer xenografts | 5.1 ± 1.0 %ID/g | [4] |

| 68Ga-NOTA-PRGD2 | Lung cancer patients | SUVavg > 1.3 (malignant) | [5] | |

| Binding Affinity (Ki) | NOTA-RGD | In vitro (αvβ3) | 1.9 nM | |

| c(RGDyK) | In vitro (αvβ3) | 1.3 nM | ||

| Diagnostic Performance | 68Ga-NOTA-PRGD2 | Lung cancer patients | Sensitivity: 83.8%, Specificity: 91.3% | |

| Specific Activity | 68Ga-NOTA-RGD | 17.4 GBq/µmol (HPLC purified) | ||

| 68Ga-NOTA-RGD | 74 GBq/µmol (Sep-Pak purified) | |||

| [18F]Alfatide II | 14.8-37 GBq/µmol |

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation.

Radiolabeling of NOTA-c(RGDyK) with [18F]AlF

This protocol is based on the aluminum fluoride-18 labeling method.

Materials:

-

NOTA-c(RGDyK) peptide

-

[18F]Fluoride (produced from a cyclotron)

-

Aluminum chloride (AlCl3) solution (2 mM in sodium acetate buffer, pH 4.0)

-

Sodium acetate buffer (0.5 M, pH 4.0)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline solution (0.9% NaCl)

-

Reaction vial

Procedure:

-

Activate the C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

-

Trap the aqueous [18F]fluoride onto the activated C18 Sep-Pak cartridge.

-

Elute the [18F]fluoride from the cartridge with a minimal amount of ethanol/water mixture into a reaction vial.

-

Add the NOTA-c(RGDyK) peptide solution to the reaction vial.

-

Add the AlCl3 solution to the reaction vial.

-

Incubate the reaction mixture at 100°C for 15 minutes.

-

Cool the reaction vial to room temperature.

-

Purify the [18F]AlF-NOTA-c(RGDyK) using a C18 Sep-Pak cartridge. Wash with sterile water to remove unreacted [18F]fluoride and elute the final product with ethanol.

-

Formulate the final product in saline for injection after evaporating the ethanol.

In Vitro Cell Binding Assay

This assay determines the binding affinity and specificity of the radiotracer to integrin αvβ3-expressing lung cancer cells.

Materials:

-

Integrin αvβ3-positive lung cancer cell line (e.g., A549)

-

Integrin αvβ3-negative cell line (as a control)

-

[18F]AlF-NOTA-c(RGDyK)

-

Unlabeled ("cold") c(RGDyK) peptide

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Gamma counter

Procedure:

-

Plate the lung cancer cells in 24-well plates and allow them to adhere overnight.

-

Wash the cells with cold PBS.

-

For competition studies, add increasing concentrations of cold c(RGDyK) to the wells.

-

Add a fixed concentration of [18F]AlF-NOTA-c(RGDyK) to each well.

-

Incubate the plates at 37°C for 1 hour.

-

Wash the cells three times with cold PBS to remove unbound radiotracer.

-

Lyse the cells with NaOH or a suitable lysis buffer.

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Calculate the specific binding and determine the binding affinity (IC50 or Ki).

In Vivo Animal PET/CT Imaging

This protocol outlines the procedure for imaging tumor-bearing animals.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous A549 xenografts)

-

[18F]AlF-NOTA-c(RGDyK)

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Inject a known amount of [18F]AlF-NOTA-c(RGDyK) (typically 3.7-7.4 MBq) via the tail vein.

-

For blocking experiments, co-inject an excess of cold c(RGDyK) with the radiotracer.

-

Allow for uptake of the radiotracer (typically 30-60 minutes).

-

Position the animal in the PET/CT scanner and acquire static or dynamic images.

-

Reconstruct the images and perform image analysis to quantify radiotracer uptake in the tumor and other organs of interest (expressed as %ID/g or SUV).

Ex Vivo Biodistribution Study

This study provides a quantitative measure of radiotracer distribution in various tissues.

Materials:

-

Tumor-bearing mice

-

[18F]AlF-NOTA-c(RGDyK)

-

Gamma counter

-

Analytical balance

Procedure:

-

Following the PET/CT scan or at a predetermined time point post-injection, euthanize the mice.

-

Dissect major organs and tissues of interest (tumor, blood, heart, lungs, liver, kidneys, muscle, bone, etc.).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

AlF-NOTA-c(RGDyK) and similar radiolabeled RGD peptides are promising agents for the non-invasive imaging of integrin αvβ3 expression in lung cancer. The protocols provided herein offer a framework for the preclinical evaluation of these tracers. The ability to visualize and quantify integrin αvβ3 expression can aid in patient stratification, monitoring response to therapy, and developing novel targeted treatments for lung cancer.

References

- 1. Deletion of TRIB3 disrupts the tumor progression induced by integrin αvβ3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Integrin αvβ3 Upregulation in Response to Nutrient Stress Promotes Lung Cancer Cell Metabolic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. 68Ga-NOTA-PRGD2 PET/CT for Integrin Imaging in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dynamic PET Imaging with [¹⁸F]AlF-NOTA-c-d-VAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of [¹⁸F]AlF-NOTA-c-d-VAP, a novel peptide-based positron emission tomography (PET) probe for the targeted imaging of Glucose-Regulated Protein 78 (GRP78) in oncology. GRP78, a key chaperone protein in the endoplasmic reticulum, is overexpressed on the cell surface in various cancers, making it a valuable biomarker for tumor imaging and therapeutic guidance. [¹⁸F]this compound demonstrates high stability, rapid tumor uptake, and sustained retention, offering a promising tool for non-invasive, real-time tumor imaging and pharmacokinetic analysis.[1][2]

These protocols cover the synthesis of the precursor, radiolabeling with fluorine-18, in vivo dynamic PET imaging in preclinical models, and subsequent pharmacokinetic analysis of the acquired data.

Data Presentation

Table 1: Radiochemical and Physicochemical Properties of [¹⁸F]this compound

| Parameter | Value | Reference |

| Radiochemical Yield | 51 ± 16% | [1] |

| Radiochemical Purity | >99% | [1][2] |

| Molar Activity | 20-50 GBq/µmol | |

| logD (pH 7.4) | -3.41 ± 0.03 | |

| In Vitro Stability (Saline) | High | |

| In Vivo Stability | High |

Table 2: Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice (60 min post-injection)

| Tumor Model (GRP78 Expression) | Tumor-to-Muscle Ratio (%ID/g) | Reference |

| A549 (High) | 10.48 ± 1.39 | |

| MDA-MB-231 (Medium) | 6.25 ± 0.47 | |

| HepG2 (Low) | 3.15 ± 1.15 |

Experimental Protocols

Protocol 1: Synthesis of NOTA-c-d-VAP Precursor

This protocol describes the solid-phase peptide synthesis (SPPS) of the NOTA-conjugated c-d-VAP peptide precursor.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

NOTA-NHS ester

-

Diisopropylethylamine (DIPEA)

-

HPLC purification system

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the c-d-VAP sequence. Use a 4-fold excess of Fmoc-amino acid, DIC, and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

NOTA Conjugation: Following the final Fmoc deprotection, dissolve NOTA-NHS ester and DIPEA in DMF and add to the resin. Allow the reaction to proceed overnight.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a mixture of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the NOTA-c-d-VAP precursor by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of NOTA-c-d-VAP with [¹⁸F]AlF

This protocol details the one-step aqueous radiolabeling of the NOTA-c-d-VAP precursor with fluorine-18.

Materials:

-

[¹⁸F]Fluoride in saline

-

Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)

-

NOTA-c-d-VAP precursor solution

-

Sodium acetate buffer (0.5 M, pH 4.1)

-

Ethanol

-

Solid-phase extraction (SPE) cartridge (e.g., Empore C18)

-

Sterile water for injection

-

Heating block or water bath

Procedure:

-

Reaction Mixture Preparation: In a sealed reaction vial, combine the following reagents in order:

-

[¹⁸F]Fluoride (e.g., 0.7-6 GBq in 100 µL 0.9% saline)

-

NOTA-c-d-VAP precursor (e.g., 20 nmol in 27 µL water)

-

Ethanol (100%, 0.4 mL)

-

AlCl₃ solution (10 mM, 2 µL) in sodium acetate buffer

-

Sodium acetate buffer (0.5 M, pH 4.1, 80 µL)

-

-

Incubation: Seal the vial and heat the reaction mixture at 105°C for 15 minutes.

-

Purification:

-

Cool the reaction vial to room temperature.

-

Dilute the reaction mixture with 8 mL of deionized water.

-

Load the diluted mixture onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride.

-

Elute the [¹⁸F]this compound with ethanol.

-

Evaporate the ethanol and formulate the final product in sterile saline for injection.

-

-

Quality Control:

-

Determine the radiochemical purity and identity of the final product using radio-HPLC.

-

Measure the final radioactivity and calculate the radiochemical yield and molar activity.

-

Protocol 3: Dynamic PET/CT Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for performing dynamic PET/CT imaging in preclinical tumor models.

Materials:

-

Tumor-bearing mice (e.g., xenograft models with varying GRP78 expression)

-

[¹⁸F]this compound radiotracer

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

-

Catheter for tail vein injection

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

-

Place the mouse on the scanner bed, which is equipped with a heating pad to maintain body temperature.

-

Position a catheter in the lateral tail vein for tracer injection.

-

-

CT Scan: Perform a low-dose CT scan for anatomical reference and attenuation correction of the PET data.

-

Dynamic PET Scan:

-

Start the dynamic PET acquisition immediately before the intravenous injection of [¹⁸F]this compound (e.g., 3.7-7.4 MBq).

-

Acquire dynamic PET data in list mode for a total of 60 minutes.

-

The framing sequence can be, for example: 4 x 30 s, 10 x 60 s, 1 x 180 s, 3 x 900 s, and 1 x 600 s.

-

-

Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 3D OSEM/MAP). Correct for attenuation, scatter, and radioactive decay.

-

Post-Scan: Monitor the animal until it has fully recovered from anesthesia.

Protocol 4: Pharmacokinetic Analysis of Dynamic PET Data

This protocol provides a general workflow for the pharmacokinetic analysis of the dynamic PET data.

Software:

-

Image analysis software with kinetic modeling capabilities (e.g., PMOD, Invicro)

Procedure:

-

Image Analysis and Time-Activity Curve (TAC) Generation:

-

Co-register the dynamic PET images with the CT images.

-

Define regions of interest (ROIs) on the images for the tumor and key organs (e.g., heart for blood pool, liver, kidneys, muscle).

-

Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.

-

-

Input Function Derivation:

-

Use an image-derived input function (IDIF) from a large blood pool, such as the left ventricle of the heart, to represent the arterial blood concentration of the tracer over time.

-

-

Pharmacokinetic Modeling:

-

Based on the biodistribution data indicating rapid blood clearance and renal excretion, a single-compartment reversible metabolic model is appropriate for [¹⁸F]this compound.

-

Fit the TACs of the tumor and other tissues to the selected compartmental model using the derived input function.

-

-

Parameter Estimation:

-

The model fitting will yield pharmacokinetic parameters such as K₁, k₂, and the volume of distribution (Vd).

-

These parameters provide quantitative information about tracer delivery, binding, and clearance.

-

-

Data Interpretation:

-

Compare the pharmacokinetic parameters between different tumor types or treatment groups to assess differences in tracer uptake and retention, which correlate with GRP78 expression.

-

Mandatory Visualizations

Caption: GRP78 signaling pathway in cancer targeted by [¹⁸F]this compound.

Caption: Experimental workflow for pharmacokinetic analysis with [¹⁸F]this compound.

References

Application Notes & Protocols: AlF-NOTA-c-d-VAP for Assessing Tumor Response to Therapy

Disclaimer: The specific peptide conjugate "AlF-NOTA-c-d-VAP" is not documented in the available scientific literature. Therefore, these application notes and protocols are based on the well-established and structurally analogous radiotracer, [¹⁸F]AlF-NOTA-c(RGDyK)₂ (also referred to as [¹⁸F]AlF-NOTA-RGD₂), which targets the αvβ3 integrin. The principles and methodologies described herein provide a robust framework for the potential application of a novel peptide-based tracer like this compound.

Introduction

Integrin αvβ3 is a key cell surface receptor that is overexpressed on activated endothelial cells during tumor angiogenesis and on various tumor cells.[1][2] Its expression levels are often correlated with tumor growth, metastasis, and response to therapy.[3][4] Positron Emission Tomography (PET) imaging with radiolabeled RGD (Arginine-Glycine-Aspartic acid) peptides, which specifically bind to integrin αvβ3, allows for the non-invasive visualization and quantification of tumor angiogenesis.[5]

The [¹⁸F]AlF-NOTA labeling method offers a significant advantage for clinical translation due to its simple, one-step radiosynthesis, which avoids the laborious multi-step procedures often associated with ¹⁸F-labeling. This document provides detailed protocols for the synthesis, quality control, and application of an [¹⁸F]AlF-NOTA-conjugated peptide tracer for assessing tumor response to therapy in a preclinical setting.

Biological Pathway: Integrin αvβ3 Signaling in Angiogenesis

Integrin αvβ3 plays a crucial role in mediating endothelial cell survival, proliferation, and migration—key processes in angiogenesis. Upon binding to extracellular matrix (ECM) proteins containing the RGD motif, integrin αvβ3 clusters and activates downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Src pathways. It also cooperates with growth factor receptors like VEGFR2 to promote angiogenic signaling. Blocking this integrin can induce apoptosis in proliferating endothelial cells, making it an attractive target for anti-angiogenic therapies.

Caption: Integrin αvβ3 signaling pathway in angiogenesis.

Experimental Protocols

Radiosynthesis of [¹⁸F]AlF-NOTA-Peptide

This protocol describes a one-pot, one-step labeling method.

Materials:

-

NOTA-conjugated peptide precursor (e.g., NOTA-c(RGDyK)₂)

-

[¹⁸F]Fluoride in 0.9% saline

-

Aluminum chloride (AlCl₃) solution (2 mM in 0.5 M Sodium Acetate buffer, pH 4)

-

Sodium Acetate buffer (0.5 M, pH 4.1)

-

Ethanol

-

Sterile water for injection

-

Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or C18)

-

Heating block or automated synthesis module

Procedure:

-

In a sterile reaction vial, combine the NOTA-peptide precursor (e.g., 20-60 nmol), AlCl₃ solution, and Sodium Acetate buffer.

-

Add the aqueous [¹⁸F]Fluoride (up to ~6 GBq) to the vial.

-

Add ethanol to facilitate the reaction.

-

Seal the vial and heat at 100-105°C for 15 minutes.

-

After cooling, dilute the reaction mixture with sterile water.

-

Purify the product using a pre-conditioned SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]Fluoride and elute the final product with an ethanol/water mixture.

-

The final product should be formulated in a sterile, pyrogen-free solution (e.g., 0.9% saline with ≤10% ethanol) for injection.

Caption: Workflow for one-step [¹⁸F]AlF radiolabeling.

Quality Control

Radiochemical Purity (RCP):

-

Method: Analytical Radio-HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

-

Acceptance Criteria: RCP > 95%.

In Vitro Stability:

-

Incubate the final product in mouse or human serum at 37°C.

-

Analyze samples at various time points (e.g., 30, 60, 120 min) by Radio-HPLC.

-

Result: The tracer should remain >95% intact after 2 hours of incubation.

Table 1: Summary of Radiosynthesis & Quality Control Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Radiosynthesis Time | < 40 min | |

| Radiochemical Yield (decay-corrected) | 18% - 38% | |

| Radiochemical Purity | > 95% | |

| Molar Activity | 11.6 - 12.1 MBq/nmol |

| In Vitro Serum Stability (2h) | > 95% intact | |

In Vivo PET Imaging Protocol for Therapy Assessment

Animal Model:

-

Female immunodeficient mice (e.g., nude mice).

-

Subcutaneously implant human tumor cells with known integrin αvβ3 expression (e.g., U87MG glioblastoma) in the shoulder flank.

-

Allow tumors to grow to a suitable size (e.g., 6-8 mm diameter).

Therapy and Imaging Schedule:

-

Baseline Scan (Day 0): Perform a PET scan before initiating therapy.

-

Therapy Initiation (Day 1): Begin the anti-angiogenic or cytotoxic therapy regimen.

-

Follow-up Scans: Perform PET scans at selected time points during and after therapy (e.g., Day 3, Day 7, Day 14) to monitor changes in tracer uptake.

Imaging Procedure:

-

Anesthetize the tumor-bearing mouse (e.g., with isoflurane).

-

Inject ~3.7-7.4 MBq (100-200 µCi) of the [¹⁸F]AlF-NOTA-peptide tracer via the tail vein.

-

Acquire dynamic or static PET scans. A typical protocol involves a 60-minute dynamic scan or static scans at 30, 60, and 120 minutes post-injection (p.i.).

-

A CT scan can be acquired for anatomical co-registration and attenuation correction.

Image Analysis:

-

Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).

-

Draw regions of interest (ROIs) on the tumor, major organs (kidneys, liver, muscle), and a blood pool region (e.g., heart).

-

Calculate tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

-

Compare tumor uptake values between baseline and follow-up scans to assess therapeutic response. A significant decrease in tracer uptake suggests an effective anti-angiogenic response.

Caption: Workflow for assessing therapy response with PET.

Data Presentation

Quantitative data from PET imaging and biodistribution studies are crucial for evaluating the tracer's performance and the efficacy of the therapy.

Table 2: Representative In Vivo Uptake of [¹⁸F]AlF-NOTA-RGD₂ in U87MG Tumor Model (60 min p.i.)

| Tissue | Uptake (%ID/g ± SD) | Tumor-to-Organ Ratio | Reference |

|---|---|---|---|

| Tumor | 3.45 ± 0.18 | - | |

| Blood | 0.45 ± 0.08 | 7.7 | (Value for similar tracer) |

| Kidneys | 4.67 ± 1.08 | 0.74 | |

| Liver | 1.15 ± 0.15 | 3.0 | (Combined data) |

| Muscle | 0.35 ± 0.05 | 9.9 | (Combined data) |

Table 3: Example Data for Monitoring Therapy Response

| Time Point | Treatment Group (%ID/g ± SD) | Control Group (%ID/g ± SD) | % Change from Baseline (Treated) |

|---|---|---|---|

| Baseline (Day 0) | 3.5 ± 0.4 | 3.6 ± 0.5 | 0% |

| Post-Therapy (Day 7) | 1.8 ± 0.3 | 4.2 ± 0.6 | ↓ 48.6% |

Note: Data in Table 3 is hypothetical and for illustrative purposes only. A significant reduction in tumor uptake in the treatment group compared to the control group would indicate a positive therapeutic effect, likely due to a reduction in tumor angiogenesis and integrin αvβ3 expression.

References

- 1. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD PET: From Lesion Detection to Therapy Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemistry Validation of GRP78 Expression with AlF-NOTA-c-d-VAP Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-regulated protein 78 (GRP78), also known as BiP, is a key molecular chaperone primarily located in the endoplasmic reticulum (ER).[1][2] Under cellular stress conditions, such as those found in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), the expression of GRP78 is significantly upregulated.[1][3] In many cancer cells, GRP78 is translocated to the cell surface, where it acts as a receptor, mediating signaling pathways involved in proliferation, metastasis, angiogenesis, and drug resistance.[3] This cell surface expression of GRP78 (csGRP78) is a promising biomarker for cancer diagnosis and a target for novel therapies.